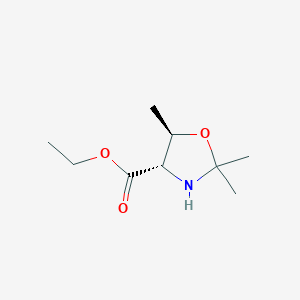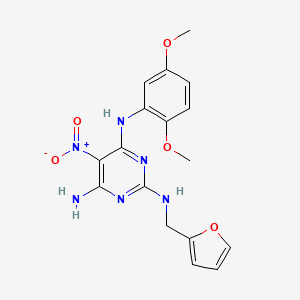
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate, also known as ethyl trans-4,5-epoxymethyl-2-methyl-oxazolidine-3-carboxylate, is a chemical compound used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in organic synthesis, helping to control the stereochemistry of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate. However, it is not used as a drug and has no known side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate in lab experiments is its ability to act as a chiral auxiliary, helping to control the stereochemistry of reactions. However, its use is limited to certain types of reactions and may not be suitable for all experiments.
Direcciones Futuras
There are several future directions for research involving Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate. These include exploring its use in the synthesis of biologically active compounds, investigating its potential as a ligand in asymmetric catalysis, and further understanding its mechanism of action in organic synthesis reactions. Additionally, research could be conducted to determine any potential environmental impacts associated with the synthesis and use of this compound.
Métodos De Síntesis
Ethyl (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate can be synthesized using various methods, including the reaction of 2-mEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-2-nitrosopropane with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate glyoxylate, followed by the reaction with sodium methoxide, and then with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate chloroformate. Another method involves the reaction of 2-mEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-2-nitrosopropane with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate glyoxylate, followed by the reaction with sodium methoxide, and then with oxalyl chloride.
Aplicaciones Científicas De Investigación
Ethyl (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate is used in scientific research for various purposes, including as a chiral auxiliary in organic synthesis, as a ligand in asymmetric catalysis, and as a reagent in the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-12-8(11)7-6(2)13-9(3,4)10-7/h6-7,10H,5H2,1-4H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTXCVCQUQEXBL-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)

![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)

![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)
![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)

![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)
![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2718526.png)